
2-(4-Chlorophenyl)-1H-indol-3-yl imidothiocarbamate hydroiodide
Descripción general
Descripción
2-(4-Chlorophenyl)-1H-indol-3-yl imidothiocarbamate hydroiodide, or 2-CIPIM-HI, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of the indole class of compounds and is a member of the imidothiocarbamate family. 2-CIPIM-HI has been used in a range of experiments due to its ability to form covalent bonds with a variety of other molecules, including proteins.
Aplicaciones Científicas De Investigación
Anti-inflammatory Applications A study on the anti-inflammatory activity of indole derivatives, which include similar structures to 2-(4-Chlorophenyl)-1H-indol-3-yl imidothiocarbamate hydroiodide, demonstrated moderate to good activity against carrageenan-induced oedema in albino rats. The research highlighted the synthesis of indole compounds with varying substituents, revealing their potential as anti-inflammatory agents (Singh, Bhati, & Kumar, 2008).
Detection of Environmental Pollutants Another study utilized a biosensor incorporating similar compounds for detecting environmental pollutants like cyanide and chlorophenols. This innovative approach leveraged the specific interactions between the chemical structure of indole derivatives and pollutants, demonstrating the potential of these compounds in environmental monitoring and safety applications (Besombes, Cosnier, Labbé, & Reverdy, 1995).
Synthesis of Structurally Diverse Libraries Indole derivatives have also been employed as starting materials in the synthesis of a diverse array of compounds, highlighting their versatility in chemical reactions. A specific study described the generation of structurally varied libraries through alkylation and ring closure reactions, underscoring the pivotal role of indole-based compounds in expanding the chemical space for research and development (Roman, 2013).
Antimicrobial and Anticancer Research Research into novel indole derivatives has shown promising antimicrobial and anticancer properties. These studies have synthesized and evaluated indole-based compounds for their bioactivity, revealing the potential therapeutic applications of such chemicals. The focus on these biological activities demonstrates the ongoing interest in indole derivatives for drug discovery and development (Fortes, da Silva, da Silva, Kaufman, Militão, & Silveira, 2016).
Propiedades
IUPAC Name |
[2-(4-chlorophenyl)-1H-indol-3-yl] carbamimidothioate;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3S.HI/c16-10-7-5-9(6-8-10)13-14(20-15(17)18)11-3-1-2-4-12(11)19-13;/h1-8,19H,(H3,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLOFTOTSFZAAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Cl)SC(=N)N.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClIN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[4-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1459143.png)
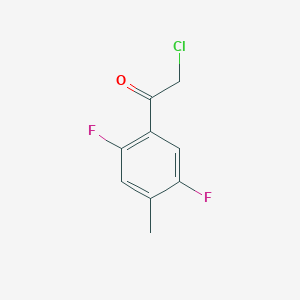
![[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride](/img/structure/B1459150.png)
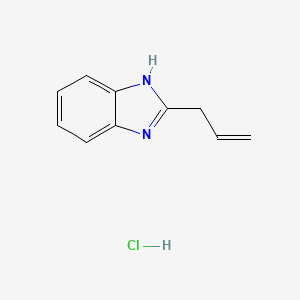

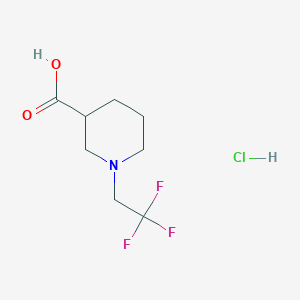
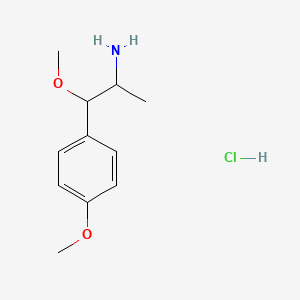
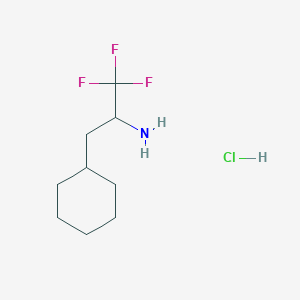

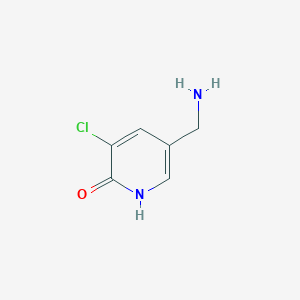

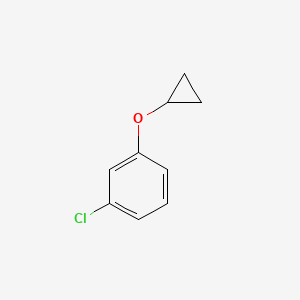

![5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride](/img/structure/B1459164.png)